2,3-Bis(iodomethyl)-6-methoxyquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32602-08-7 |
|---|---|
Molecular Formula |
C11H10I2N2O |
Molecular Weight |
440.02 g/mol |
IUPAC Name |
2,3-bis(iodomethyl)-6-methoxyquinoxaline |
InChI |
InChI=1S/C11H10I2N2O/c1-16-7-2-3-8-9(4-7)15-11(6-13)10(5-12)14-8/h2-4H,5-6H2,1H3 |
InChI Key |
LILYPRLZBGZTJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)CI)CI |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 2,3 Bis Iodomethyl 6 Methoxyquinoxaline
Precursor Synthesis: Methodologies for 2,3-Bis(halomethyl)-6-methoxyquinoxaline Analogues
The initial phase of the synthesis focuses on constructing the core structure of the molecule, which includes the quinoxaline (B1680401) ring system, the methoxy (B1213986) group at the C6 position, and the halomethyl groups at the C2 and C3 positions.
Condensation-Cyclization Approaches for Quinoxaline Core Formation
The formation of the quinoxaline ring system is a cornerstone of heterocyclic chemistry. The most common and direct method involves the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. thieme-connect.de This reaction proceeds via a dielectrophile-dinucleophile mechanism, where the two amino groups of the phenylenediamine act as nucleophiles, attacking the two carbonyl carbons of the dicarbonyl compound. thieme-connect.de
For the synthesis of a 6-methoxyquinoxaline (B1582197) derivative, the starting material of choice is 4-methoxy-1,2-phenylenediamine. The reaction of this diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal (B1671930) or 2,3-butanedione, leads to the formation of the 6-methoxyquinoxaline core. The reaction conditions can vary, with some syntheses carried out in organic solvents like ethanol (B145695) or acetic acid, often under reflux. thieme-connect.de For instance, reacting equimolar amounts of a benzene-1,2-diamine and a 1,2-diketone in boiling acetic acid is a typical procedure. thieme-connect.de A convenient substitute for the often-problematic glyoxal is 1,4-dioxane-2,3-diol, which allows the reaction to proceed at room temperature in ethanol. thieme-connect.de The regioselectivity, ensuring the methoxy group is at the desired C6 position, is predetermined by the structure of the starting diamine.
| Reactant 1 | Reactant 2 | Product Core | Typical Conditions |
| 4-Methoxy-1,2-phenylenediamine | 1,4-Dioxane-2,3-diol | 6-Methoxyquinoxaline | Ethanol, Room Temperature |
| 4-Methoxy-1,2-phenylenediamine | 2,3-Butanedione | 6-Methoxy-2,3-dimethylquinoxaline (B1606790) | Acetic Acid, Reflux |
Introduction of Halogenated Methyl Groups at Quinoxaline C2 and C3 Positions
Once the 6-methoxyquinoxaline core is established, the next critical step is the introduction of halomethyl groups at the C2 and C3 positions. A common strategy involves starting with a 6-methoxy-2,3-dimethylquinoxaline precursor, synthesized as described above. The methyl groups can then be halogenated using various reagents. For example, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide (BPO) in a suitable solvent such as carbon tetrachloride.
Alternatively, a precursor like 2,3-dichloroquinoxaline (B139996) can be used. mdpi.com While direct methylation followed by halogenation is one route, another involves functionalizing a pre-existing group. For instance, if the precursor is 2,3-bis(hydroxymethyl)-6-methoxyquinoxaline, the hydroxyl groups can be converted to good leaving groups (e.g., tosylates) and then substituted with a halide, or directly converted to halides using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). A study by Ishikawa et al. describes the synthesis of various 2,3-bis(halomethyl)quinoxaline derivatives, highlighting the importance of these functional groups for further chemical transformations. nih.gov
Regioselective Functionalization at the Quinoxaline C6 Position
The introduction of the methoxy group at the C6 position is most efficiently and selectively achieved by using a pre-functionalized starting material in the initial cyclization step. mdpi.comnih.gov The use of 4-methoxy-1,2-phenylenediamine as the diamine component in the condensation reaction directly places the methoxy group at the C6 position of the resulting quinoxaline ring. nih.gov
This strategy of "carrying through" the substituent from the beginning is generally preferred over attempting to functionalize the C6 position of a pre-formed quinoxaline ring. Direct C-H functionalization of the benzene (B151609) portion of the quinoxaline ring can be challenging and may lead to mixtures of isomers. mdpi.comnih.gov While methods for regioselective C-H functionalization of quinolines and quinoxalines exist, they often require specific directing groups and transition metal catalysts, making the use of a substituted precursor a more straightforward approach for this particular target molecule. mdpi.comnih.gov The electronic properties of the existing substituents on the quinoxaline ring heavily influence the position of any subsequent functionalization. mdpi.com
Targeted Iodination: Synthesis of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline
The final stage of the synthesis is the conversion of a more readily accessible di-halogenated precursor, such as 2,3-bis(chloromethyl)- or 2,3-bis(bromomethyl)-6-methoxyquinoxaline, into the desired di-iodo derivative.
Finkelstein Reaction as a Key Transformation for Iodomethyl Group Installation
The Finkelstein reaction is the quintessential method for this transformation. wikipedia.org It is a nucleophilic substitution (S_N2) reaction that involves the exchange of one halogen for another. wikipedia.orgiitk.ac.in In this specific synthesis, a precursor like 2,3-bis(chloromethyl)-6-methoxyquinoxaline is treated with an alkali iodide salt, most commonly sodium iodide (NaI). iitk.ac.in
The reaction's success hinges on Le Châtelier's principle. The classic Finkelstein reaction is performed in acetone, a polar aprotic solvent in which sodium iodide is soluble, while the resulting sodium chloride or sodium bromide is not. wikipedia.org The precipitation of the insoluble sodium halide salt from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide, resulting in a high yield of the desired this compound. wikipedia.org The reaction works exceptionally well for primary halides, such as the chloromethyl groups attached to the quinoxaline core. wikipedia.org
Reaction Scheme: R-CH₂Cl + NaI (acetone) → R-CH₂I + NaCl (s)↓ (where R = 6-methoxyquinoxalin-2-yl-3-methyl- or a similar structure)
Reaction Optimization: Solvent Effects, Temperature Control, and Reagent Stoichiometry
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Solvent Effects: The choice of solvent is critical. Acetone is the traditional solvent due to the differential solubility of the halide salts. wikipedia.orgiitk.ac.in Other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be used, as they effectively solvate the cation of the iodide salt, leaving a highly nucleophilic "naked" iodide anion to participate in the S_N2 reaction. wikipedia.orgiitk.ac.in
Temperature Control: The reaction temperature influences the reaction rate. iitk.ac.in Gentle heating is often employed to increase the rate of the substitution. However, excessively high temperatures must be avoided as they can promote side reactions, such as elimination, although this is less of a concern for primary halides. The optimal temperature ensures a reasonable reaction time without significant product degradation or formation of byproducts.
Reagent Stoichiometry: The stoichiometry of the reagents plays a role in driving the reaction to completion. An excess of the iodide salt (e.g., sodium iodide) is typically used to ensure the complete conversion of the starting chloro- or bromomethyl compound. organic-chemistry.org According to the principles of mass action, a higher concentration of the iodide nucleophile pushes the equilibrium position further towards the desired iodinated product. wikipedia.org
| Parameter | Condition | Rationale |
| Solvent | Acetone, DMF | Solubilizes NaI, precipitates NaCl/NaBr, favors S_N2 mechanism. wikipedia.orgiitk.ac.in |
| Temperature | Gentle Heating | Increases reaction rate without promoting side reactions. iitk.ac.in |
| Reagents | Sodium Iodide (NaI) | Source of iodide nucleophile. iitk.ac.in |
| Stoichiometry | Excess NaI | Drives equilibrium toward product formation (Mass Action). wikipedia.orgorganic-chemistry.org |
Process Monitoring and Purity Assessment through Chromatographic Techniques
The synthesis of this compound necessitates robust analytical methods to monitor the reaction progress and ensure the purity of the final product. Chromatographic techniques are indispensable for this purpose, with Thin Layer Chromatography (TLC) and column chromatography being central to the purification process.
In a typical synthetic route, the crude product mixture is first subjected to column chromatography over silica (B1680970) gel. A common mobile phase for the elution of 2,3-bis(halomethyl)quinoxaline derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of this solvent system can be fine-tuned to achieve optimal separation of the desired product from starting materials, by-products, and intermediates. For instance, in the synthesis of related 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, a mobile phase of hexane/ethyl acetate (10:1 v/v) has been effectively used for purification.
While specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods for this compound are not extensively detailed in the literature, the general principles of chromatographic separation for quinoxaline derivatives are well-established. Purity is typically confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS), after chromatographic purification.
Table 1: Chromatographic Purification Parameters for Substituted 2,3-Bis(halomethyl)quinoxalines
| Compound Class | Stationary Phase | Mobile Phase (v/v) | Reference |
| 2,3-Bis(bromomethyl)quinoxalines | Silica Gel | Hexane/Ethyl Acetate (10:1) | researchgate.net |
| General Quinoxaline Derivatives | Silica Gel | Hexanes/AcOEt | researchgate.net |
This table illustrates common chromatographic conditions used for the purification of related quinoxaline compounds, which are applicable to the target compound.
Investigation of Synthetic Limitations and Challenges
Influence of Electronic Effects of Substituents on Iodination Yields and Side Reactions
The presence of a methoxy group (-OCH₃) at the 6-position of the quinoxaline ring has a significant electronic influence on the iodination reaction. The methoxy group is a strong electron-donating group due to its resonance effect, which increases the electron density of the benzene ring. This enhanced electron density can activate the quinoxaline system, but it can also influence the reactivity of the methyl groups at the 2 and 3 positions during halogenation.
In the context of halogenation, particularly iodination which is a reversible reaction, the electronic nature of the substituent can affect the stability of the intermediates and the transition states. While a detailed study solely on the iodination of the 6-methoxy derivative is not available, research on related quinoxaline systems with various electron-donating and electron-withdrawing substituents has shown that these groups play a crucial role. For instance, studies on quinoxaline-based polymers have demonstrated that electron-donating groups like methoxy can significantly alter the electronic properties of the quinoxaline core. This alteration in electron density can potentially lead to side reactions, such as over-halogenation or reactions involving the benzene ring, although such specific side reactions for this compound are not prominently reported. The electron-donating nature of the methoxy group generally facilitates electrophilic substitution on the aromatic ring, but its effect on the radical halogenation of the methyl groups is more complex.
Comparative Analysis of Halogen Exchange Efficiencies Across 2,3-Bis(halomethyl)quinoxaline Series
The synthesis of this compound is often achieved through a halogen exchange reaction, typically from the corresponding bromo or chloro derivative. The efficiency of this exchange is dependent on the nature of the halogen and the reaction conditions.
A study on the synthesis of a series of 2,3-bis(halomethyl)quinoxaline derivatives with various substituents on the benzene ring provides insight into the relative reactivity. researchgate.net While a direct quantitative comparison of the yields for the 6-methoxy substituted series is not explicitly provided in a single study, the general trend in halogen exchange reactions (Finkelstein reaction) suggests that the conversion of bromides to iodides is generally more efficient than that of chlorides to iodides. This is due to the better-leaving group ability of the bromide ion compared to the chloride ion and the lower lattice energy of sodium iodide in acetone, which drives the equilibrium forward.
In the synthesis of various 6-substituted-2,3-bis(bromomethyl)quinoxalines, the yields have been reported to be in the range of 40-60%. researchgate.net The subsequent iodination step would proceed from these bromo-intermediates.
Table 2: Synthesis of 6-Substituted 2,3-Bis(bromomethyl)quinoxalines
| 6-Substituent | Product | Yield (%) | Reference |
| -H | 2,3-Bis(bromomethyl)quinoxaline | - | researchgate.net |
| -CH₃ | 2,3-Bis(bromomethyl)-6-methylquinoxaline | 55 | researchgate.net |
| -F | 2,3-Bis(bromomethyl)-6-fluoroquinoxaline | 48 | researchgate.net |
| -Cl | 2,3-Bis(bromomethyl)-6-chloroquinoxaline | 52 | researchgate.net |
| -Br | 2,3-Bis(bromomethyl)-6-bromoquinoxaline | 58 | researchgate.net |
| -CF₃ | 2,3-Bis(bromomethyl)-6-(trifluoromethyl)quinoxaline | 41 | researchgate.net |
| -OCH₃ | 2,3-Bis(bromomethyl)-6-methoxyquinoxaline | - | - |
This table, adapted from a study on 2,3-bis(bromomethyl)quinoxalines researchgate.net, provides a comparative look at the yields of related compounds, highlighting the impact of different substituents on the synthesis of the precursor to the target iodo-compound. A specific yield for the 6-methoxy bromo derivative was not provided in this source.
Advanced Characterization and Spectroscopic Analysis of 2,3 Bis Iodomethyl 6 Methoxyquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Comprehensive ¹H NMR Spectral Interpretation
While specific ¹H NMR spectral data for 2,3-Bis(iodomethyl)-6-methoxyquinoxaline is not widely available in the reviewed literature, a theoretical interpretation can be projected based on its structure. The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the quinoxaline (B1680401) ring, the protons of the two iodomethyl (-CH₂I) groups, and the protons of the methoxy (B1213986) (-OCH₃) group. The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of the aromatic protons would provide critical information about their relative positions on the benzenoid ring. The methoxy group would likely appear as a sharp singlet, and the iodomethyl protons would also be expected to be a singlet, barring any complex coupling.
Elucidation of Molecular Connectivity via ¹³C NMR Spectroscopy
Similar to ¹H NMR, specific ¹³C NMR data for this compound is not readily found in publicly accessible scientific literature. A ¹³C NMR spectrum would be invaluable for confirming the carbon framework of the molecule. It would display unique signals for each chemically distinct carbon atom, including the carbons of the quinoxaline core, the iodomethyl carbons, and the methoxy carbon. The chemical shifts of the carbons attached to the iodine and oxygen atoms would be particularly informative due to the electronegativity of these heteroatoms.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. rsc.org For this compound, HRMS is critical for confirming its molecular formula.
Based on available chemical data, the molecular formula of this compound is C₁₁H₁₀I₂N₂O. epa.gov This corresponds to a monoisotopic mass of 439.88825 g/mol and an average mass of 440.023 g/mol . epa.gov An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that is extremely close to the calculated monoisotopic mass, thereby confirming the elemental composition.
Table 1: Molecular Weight Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₀I₂N₂O |
| Average Mass ( g/mol ) | 440.023 |
| Monoisotopic Mass ( g/mol ) | 439.88825 |
Chromatographic Purity and Elution Profile Analysis
Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of chemical reactions.
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation
Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique. While specific UHPLC methods for this compound are not detailed in the surveyed literature, a typical method would involve a reversed-phase column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution. The retention time of the compound would be a key characteristic for its identification and purity assessment under specific chromatographic conditions.
Assessment of Retention Factors (Rf) in Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and convenient method for assessing purity and determining the appropriate solvent system for column chromatography. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. Although specific Rf values for this compound are not documented in the available literature, it is a routine parameter that would be determined during its synthesis and purification. For related bromo-derivatives, different solvent systems have been used, highlighting the importance of empirical determination for each specific compound. researchgate.net
Chemical Transformations and Reaction Pathways Involving 2,3 Bis Iodomethyl 6 Methoxyquinoxaline
Elucidating the Electrophilic Reactivity of Iodomethyl Moieties
The primary reactive sites of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline are the carbon atoms of the two iodomethyl groups. The carbon-iodine (C-I) bond is inherently weak and polarized, with the iodine atom being a large, polarizable, and excellent leaving group. This characteristic imparts significant electrophilic character to the adjacent methylene (B1212753) (-CH2-) carbons.
Consequently, these electrophilic centers are highly susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the compound's utility in forming new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. The presence of the electron-withdrawing quinoxaline (B1680401) ring further enhances the electrophilicity of the iodomethyl groups, making them more reactive than simple alkyl iodides.
Nucleophilic Substitution Reactions and Derivatization Potential
The bifunctional nature of this compound, possessing two identical reactive sites, allows for the systematic construction of complex molecules and novel derivatives.
The compound serves as a potent bis-alkylating agent. It readily undergoes nucleophilic substitution with various nucleophiles, leading to a diverse family of derivatives. For instance, reactions with thiols or amines result in the formation of new carbon-sulfur or carbon-nitrogen bonds, respectively.
An analogous strategy has been successfully employed in the synthesis of 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes. nih.gov In this related work, a dithiolate anion, generated in situ, effectively attacks alkyl halides (such as methyl iodide and ethyl bromide) to produce a series of dialkylsulfanyl derivatives in high yields (94–99%). nih.gov This demonstrates the efficiency of using halide leaving groups in alkylation reactions with sulfur-based nucleophiles. Similarly, reacting this compound with two equivalents of a nucleophile or one equivalent of a dinucleophile can lead to symmetrically substituted quinoxaline derivatives.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Resulting Functional Group |
|---|---|---|
| Thiolate | Sodium thiomethoxide | -CH2-S-CH3 |
| Amine | Ammonia, Primary/Secondary Amines | -CH2-NH2, -CH2-NHR, -CH2-NR2 |
| Alkoxide | Sodium methoxide | -CH2-O-CH3 |
| Carboxylate | Sodium acetate (B1210297) | -CH2-O-C(O)-CH3 |
The presence of two reactive iodomethyl groups on a semi-rigid quinoxaline backbone makes this compound an ideal candidate for use as a bifunctional cross-linking agent. It can bridge two separate nucleophilic molecules or link two distinct nucleophilic sites within a single large molecule, such as a protein or polymer.
The distance and orientation between the two iodomethyl groups are defined by the quinoxaline core, allowing for predictable cross-linking. This property is valuable in structural biology for probing the spatial arrangement of amino acid residues in proteins and in materials science for creating cross-linked polymer networks with tailored properties. The synthesis of bisacylphosphine oxides, for example, utilizes a similar bifunctional approach where two chloromethyl groups on a benzoic acid derivative are coupled to create a larger, specialized molecule. beilstein-journals.org
Modifications of the Quinoxaline Core: Remote Substituent Effects
The methoxy (B1213986) group at the C6 position is an important modulator of the electronic properties of the quinoxaline ring. It is an electron-donating group, which can influence the reactivity of both the heterocyclic core and the side-chain iodomethyl groups.
Demethylation of the C6-methoxy group to a hydroxyl group (-OH) can be achieved using standard ether cleavage reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). This transformation alters the electronic profile of the molecule significantly. The resulting hydroxyl group is also electron-donating but can participate in hydrogen bonding and can be further functionalized, opening up pathways to a new class of derivatives. This change can impact the redox potential of the quinoxaline core and the kinetics of nucleophilic substitution at the side chains.
Quinoxaline and its derivatives are known to be electrochemically active. The nitrogen-containing heterocyclic ring can undergo reduction processes. The precise reduction potential is sensitive to the nature and position of substituents on the ring. The electron-donating C6-methoxy group would be expected to make the reduction of the quinoxaline ring more difficult (i.e., occur at a more negative potential) compared to an unsubstituted quinoxaline.
Conversely, converting the methoxy group to a hydroxyl group or replacing it with an electron-withdrawing group would facilitate reduction. Understanding these redox properties is crucial for applications where the molecule might be subjected to oxidative or reductive environments, such as in the design of electroactive materials or biologically active compounds that function via redox cycling.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 2,6-disulfanyl-9-selenabicyclo[3.3.1]nonanes |
| Methyl iodide |
| Ethyl bromide |
| Sodium thiomethoxide |
| Ammonia |
| Sodium methoxide |
| Sodium acetate |
| Triphenylphosphine |
| Boron tribromide |
| Hydrobromic acid |
Computational Chemistry and Mechanistic Insights
Quantum Chemical Investigations of Molecular Structure and Conformation
Density Functional Theory (DFT) Calculations for Ground State Geometries
Specific DFT calculations to determine the optimized ground state geometry, including bond lengths, bond angles, and dihedral angles of 2,3-Bis(iodomethyl)-6-methoxyquinoxaline, have not been published. Such studies would be necessary to provide a foundational understanding of its three-dimensional structure.
Analysis of Electronic Structure and Charge Distribution
Detailed analyses of the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), for this compound are not available in current literature. This information would be crucial for predicting its reactivity and intermolecular interactions.
Elucidation of Reaction Mechanisms via Transition State Modeling
There are no published studies that utilize computational methods to model the transition states involved in reactions of this compound. Such research would be essential for elucidating the mechanistic pathways of its formation or subsequent chemical transformations, providing insights into reaction kinetics and thermodynamics.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational predictions of spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption maxima) for this compound, and their subsequent validation against experimental spectra, have not been documented. This type of correlative study is vital for confirming the compound's structure and understanding its spectroscopic signatures.
Emerging Research Avenues and Future Perspectives
Exploration in Functional Material Design and Engineering
Quinoxaline (B1680401) derivatives are increasingly investigated for their applications in functional materials, including organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgmdpi.com The electron-deficient nature of the quinoxaline ring makes it an excellent building block for n-type organic semiconductors. The incorporation of a methoxy (B1213986) group can modulate the electronic properties, while the two iodomethyl groups provide reactive handles for polymerization or grafting onto other materials. Future research could focus on synthesizing novel polymers and dendrimers from this precursor for applications in organic electronics.
Development of Advanced Synthetic Methodologies for Quinoxaline Libraries
The synthesis of quinoxaline derivatives is a mature field, with established methods such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. mdpi.com However, the development of more efficient, greener, and diverse synthetic routes remains an active area of research. rsc.orgmdpi.com The synthesis of "2,3-Bis(iodomethyl)-6-methoxyquinoxaline" itself would likely require a multi-step process, potentially involving the initial synthesis of a dimethoxy or dimethyl precursor followed by functional group interconversion. The development of novel, one-pot methodologies or the use of modern catalytic systems for the synthesis of highly functionalized quinoxalines is a key future direction. researchgate.net This would enable the rapid generation of libraries of related compounds for screening and optimization. nih.gov
Integration of High-Throughput Screening in Chemical Reaction Discovery
High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and optimizing existing ones. youtube.comacs.orgsigmaaldrich.com In the context of quinoxaline chemistry, HTS could be employed to rapidly screen various catalysts, solvents, and reaction conditions for the synthesis of complex derivatives. youtube.comacs.org For a molecule like "this compound," HTS could be used to explore its reactivity with a wide range of nucleophiles, leading to the discovery of novel transformations and the efficient synthesis of diverse compound libraries. sigmaaldrich.com This approach is particularly valuable in the pharmaceutical industry for the rapid identification of new drug candidates. acs.org
Theoretical Frameworks for Predicting Reactivity and Synthetic Accessibility
Computational chemistry and theoretical frameworks, such as Density Functional Theory (DFT), are becoming indispensable tools in modern chemical research. researchgate.net These methods can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules before they are synthesized in the lab. For "this compound," theoretical calculations could provide insights into its molecular geometry, frontier molecular orbital energies, and potential reaction pathways. researchgate.net This predictive power can guide synthetic efforts, help in the interpretation of experimental data, and accelerate the design of new functional materials and bioactive molecules based on the quinoxaline scaffold. researchgate.netacs.org
Q & A
Basic Research Questions
What are the common synthetic routes for preparing 2,3-Bis(iodomethyl)-6-methoxyquinoxaline, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves functionalizing the quinoxaline core via iodomethylation. A validated approach includes:
- Condensation reactions : Reacting 1,2-diamines with α-iodoketones under basic conditions. For example, bis(acetoxy)phenyl-λ3-iodane (a hypervalent iodine reagent) can oxidize intermediates to install iodomethyl groups efficiently .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity due to their ability to stabilize charged intermediates. Reaction temperatures between 60–80°C are optimal for balancing yield and avoiding decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity products.
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy :
- X-ray crystallography : Bond angles and distances (e.g., C–I bond length ~2.10–2.15 Å) confirm stereochemistry. For example, thiophene-substituted analogs show planarity deviations of ±5° in the quinoxaline ring .
Advanced Research Questions
How can researchers resolve contradictions between experimental crystallographic data and computational models for this compound?
Methodological Answer:
Discrepancies often arise from:
- Lattice effects : Crystallographic data may reflect intermolecular interactions (e.g., halogen bonding) absent in gas-phase DFT calculations. Use periodic boundary conditions in simulations to account for crystal packing .
- Dynamic vs. static structures : Molecular dynamics (MD) simulations can model thermal vibrations, which X-ray data averages. Compare MD-derived root-mean-square deviations (RMSD) with crystallographic B-factors .
- Validation : Cross-check with spectroscopic data (e.g., IR vibrational modes) to ensure computational models replicate experimental trends .
What strategies improve regioselectivity in the iodomethylation of 6-methoxyquinoxaline derivatives?
Methodological Answer:
- Directing groups : The methoxy group at position 6 electronically deactivates the quinoxaline ring, directing iodomethylation to the 2- and 3-positions. Steric hindrance from substituents can further modulate selectivity .
- Catalytic systems : Transition metals (e.g., Pd or Cu) with ligands like PPh₃ enhance regiocontrol. For example, Pd(OAc)₂ in DMF at 80°C achieves >90% selectivity for 2,3-substitution .
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products (2,3-substitution), while higher temperatures (>100°C) may lead to isomerization .
How do solvent polarity and substituents influence the photophysical properties of this compound?
Methodological Answer:
- Solvent effects : In polar solvents (e.g., methanol), the compound exhibits redshifted absorption due to solvatochromism. Measure λₘₐₓ via UV-Vis spectroscopy and correlate with solvent polarity indices (e.g., ET(30)) .
- Substituent impact : Electron-withdrawing groups (e.g., nitro at position 6) reduce fluorescence quantum yields (Φ) by promoting non-radiative decay. Compare Φ values in acetonitrile (Φ ~0.2) vs. toluene (Φ ~0.4) .
Data Contradiction Analysis
How should researchers address conflicting reports on the stability of this compound under ambient conditions?
Methodological Answer:
- Controlled stability studies :
- Contradictory sources : Cross-reference stability data with synthesis protocols. Impurities (e.g., unreacted iodine) may accelerate degradation; repurify samples before testing .
Methodological Framework Integration
How can computational tools (e.g., AI-driven synthesis planners) accelerate the development of novel quinoxaline derivatives?
Methodological Answer:
- Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest feasible routes using known reactions (e.g., Suzuki coupling for aryl substitutions) .
- Reaction condition prediction : Machine learning models recommend optimal catalysts (e.g., Pd/C for dehalogenation) and solvents (e.g., THF for Grignard reactions) .
- Validation : Compare predicted yields with small-scale experimental trials (e.g., 50 mg batches) to refine AI recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
